molecular formula C18H22O2 B1207497 Isohexestrol CAS No. 5776-72-7

Isohexestrol

Cat. No.: B1207497
CAS No.: 5776-72-7
M. Wt: 270.4 g/mol
InChI Key: PBBGSZCBWVPOOL-ROUUACIJSA-N
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Description

Isohexestrol is a synthetic nonsteroidal estrogen, structurally related to other stilbene derivatives such as Hexestrol and Metahexestrol. These compounds share a diphenylethylene backbone but differ in the positioning of hydroxyl groups and alkyl substituents, leading to variations in estrogenic activity and pharmacokinetic properties . This compound has historically been investigated for hormone replacement therapy and estrogen-dependent conditions, though its clinical use has diminished due to safety concerns associated with synthetic estrogens.

Properties

CAS No.

5776-72-7

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[(3R,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1

InChI Key

PBBGSZCBWVPOOL-ROUUACIJSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
WHITE CRYSTALLINE POWDER

melting_point

185-188 °C

Other CAS No.

5776-72-7
84-16-2
5635-50-7

Pictograms

Health Hazard

shelf_life

SENSITIVE TO LIGHT

solubility

FREELY SOL IN ETHER;  SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING;  SLIGHTLY SOL IN BENZENE, CHLOROFORM;  PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Synonyms

Dihydrodiethylstilbestrol
Hexestrol
Hexestrol, (R*,R*)-(+-)-Isomer
Hexestrol, (R*,S*)-Isomer
Hexestrol, (R-(R*,R*))-Isomer
Hexestrol, (S-(R*,R*))-Isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

  • Hexestrol (CAS 84-16-2): A synthetic estrogen with a linear diphenylethylene structure and hydroxyl groups at the para positions.
  • Metahexestrol (CAS 71953-72-5): A structural isomer of Hexestrol with hydroxyl groups in meta positions and additional ethyl substituents .

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Isohexestrol Hexestrol Metahexestrol
Molecular Formula C₁₈H₂₂O₂ C₁₈H₂₂O₂ C₁₈H₂₂O₂
Molecular Weight 270.37 g/mol 270.37 g/mol 270.37 g/mol
CAS Registry Number Not explicitly listed 84-16-2 71953-72-5
IUPAC Name (E)-4,4'-(1,2-Diethyl-1,2-ethenediyl)diphenol 4,4'-(1,2-Diethyl-1,2-ethenediyl)diphenol (3,3'-Diethyl-4,4'-dihydroxystilbene)
Key Structural Feature Para hydroxyl groups, ethyl substituents Para hydroxyl groups, linear structure Meta hydroxyl groups, ethyl branching
Solubility Low in water; soluble in organic solvents Similar to this compound Reduced solubility due to steric hindrance
Table 2: Pharmacological and Clinical Differences
Parameter This compound Hexestrol Metahexestrol
Estrogen Receptor Affinity Moderate binding to ERα/ERβ High affinity for ERα Lower affinity due to meta substitution
Metabolic Stability Moderate (prone to hepatic glucuronidation) High stability Rapid clearance due to steric effects
Therapeutic Use Limited to historical applications Hormone replacement, veterinary applications Experimental use in targeted therapies
Toxicity Profile Associated with carcinogenicity in long-term use Similar risks Potentially reduced genotoxicity

Mechanistic Insights

  • Structural Impact on Activity : The para-hydroxyl groups in Hexestrol and this compound facilitate stronger hydrogen bonding with estrogen receptors compared to Metahexestrol’s meta configuration, which disrupts optimal receptor-ligand interactions .
  • Ethyl Substituents : this compound’s ethyl groups enhance lipophilicity, prolonging its half-life compared to Metahexestrol but increasing accumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isohexestrol
Reactant of Route 2
Isohexestrol

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